molecular formula C19H35ClO4 B13845267 2-Chloropropane-1,3-diyl dioctanoate

2-Chloropropane-1,3-diyl dioctanoate

Cat. No.: B13845267
M. Wt: 362.9 g/mol
InChI Key: CHQXDTGHVVRAPM-UHFFFAOYSA-N
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Description

2-Chloropropane-1,3-diyl dioctanoate is a chemical compound with the molecular formula C19H35ClO4 and a molecular weight of 362.932 g/mol . It is an ester formed from the reaction of 2-chloropropane-1,3-diol with octanoic acid. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropropane-1,3-diyl dioctanoate typically involves the esterification of 2-chloropropane-1,3-diol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloropropane-1,3-diyl dioctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloropropane-1,3-diyl dioctanoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloropropane-1,3-diyl dioctanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ester bond in the compound can be hydrolyzed by esterases, releasing 2-chloropropane-1,3-diol and octanoic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H35ClO4

Molecular Weight

362.9 g/mol

IUPAC Name

(2-chloro-3-octanoyloxypropyl) octanoate

InChI

InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3

InChI Key

CHQXDTGHVVRAPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)Cl

Origin of Product

United States

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